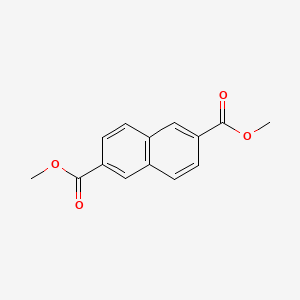
Dimethyl 2,6-naphthalenedicarboxylate
货号 B1345185
:
840-65-3
分子量: 244.24 g/mol
InChI 键: GYUVMLBYMPKZAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08377530B2
Procedure details


2,6-Naphthalenedicarboxamide (CAS #46711-49-3) was prepared as follows. To a two liter three neck round-bottom flask fitted with a mechanical stirrer, addition funnel and condenser/Dean Stark apparatus, with a nitrogen inlet was charged 85.4 grams (0.35 mol) dimethyl 2,6-naphthalenedicarboxylate, 105.3 grams (2.34 mol) formamide, and 200 mls of anhydrous N,N-dimethylformamide. The flask contents were heated to 100 degrees C. under a nitrogen atmosphere and held for one hour. One hundred ml of a 25 wt. % solution of sodium methoxide in methanol was added through the addition funnel in four approximately equal portions. The flask contents were then heated for four hours at 100 degrees C. during which time methanol was being condensed and removed. The flask was cooled to room temperature and one liter of isopropyl alcohol was added in two 500 ml increments. After the resulting mixture was stirred for 15 minutes it was allowed to settle for one hour. Crystallized solid material was collected by filtration and air dried in the filter for 2 hours. The recovered off-white colored product weighed 112.7 grams. The solid was washed three times in deionized water and twice in methanol which yielded 71.4 grams of greater than 98% pure product. Melting point: 347-349 degrees C.; 1H NMR: This compound is insoluble in all common NMR solvents and only sparingly soluble in DMSO-d6. (DMSO-d6) δ 8.53 ppm (broad s), 8.21 ppm (broad s), 8.07 ppm (complex multi. from 8.09−8.00 ppm), 7.55 ppm (broad s), also 3.38 ppm (water), and 2.51 (DMSO); MS m/z 214 [M].
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One




Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Name
Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][C:7](C(OC)=O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:15]([O:17]C)=O.[CH:19]([NH2:21])=[O:20].C[N:23](C)C=O.C[O-].[Na+]>CO>[CH:1]1[C:10]2[C:5](=[CH:6][C:7]([C:19]([NH2:21])=[O:20])=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:15]([NH2:23])=[O:17] |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
three
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
85.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC(=CC=C12)C(=O)OC)C(=O)OC
|
|
Name
|
|
|
Quantity
|
105.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the resulting mixture was stirred for 15 minutes it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask contents were then heated for four hours at 100 degrees C
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
one liter of isopropyl alcohol was added in two 500 ml increments
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to settle for one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallized solid material
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in the
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter for 2 hours
|
|
Duration
|
2 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed three times in deionized water
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(C=CC2=CC(=CC=C12)C(=O)N)C(=O)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 98% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
